Cas no 2228388-55-2 (3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)

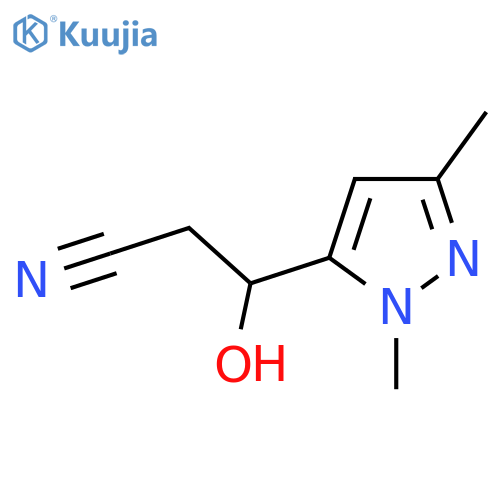

2228388-55-2 structure

商品名:3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile

- 2228388-55-2

- EN300-1780338

-

- インチ: 1S/C8H11N3O/c1-6-5-7(11(2)10-6)8(12)3-4-9/h5,8,12H,3H2,1-2H3

- InChIKey: JELMTUVUBJOATG-UHFFFAOYSA-N

- ほほえんだ: OC(CC#N)C1=CC(C)=NN1C

計算された属性

- せいみつぶんしりょう: 165.090211983g/mol

- どういたいしつりょう: 165.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1780338-1.0g |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |

2228388-55-2 | 1g |

$1142.0 | 2023-05-23 | ||

| Enamine | EN300-1780338-5.0g |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |

2228388-55-2 | 5g |

$3313.0 | 2023-05-23 | ||

| Enamine | EN300-1780338-0.25g |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |

2228388-55-2 | 0.25g |

$1051.0 | 2023-09-20 | ||

| Enamine | EN300-1780338-2.5g |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |

2228388-55-2 | 2.5g |

$2240.0 | 2023-09-20 | ||

| Enamine | EN300-1780338-0.1g |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |

2228388-55-2 | 0.1g |

$1005.0 | 2023-09-20 | ||

| Enamine | EN300-1780338-10.0g |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |

2228388-55-2 | 10g |

$4914.0 | 2023-05-23 | ||

| Enamine | EN300-1780338-0.05g |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |

2228388-55-2 | 0.05g |

$959.0 | 2023-09-20 | ||

| Enamine | EN300-1780338-1g |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |

2228388-55-2 | 1g |

$1142.0 | 2023-09-20 | ||

| Enamine | EN300-1780338-10g |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |

2228388-55-2 | 10g |

$4914.0 | 2023-09-20 | ||

| Enamine | EN300-1780338-5g |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |

2228388-55-2 | 5g |

$3313.0 | 2023-09-20 |

3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

2228388-55-2 (3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量